4-Hydroxy-6-methylidenequinolin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-6-methylidenequinolin-2-one is a derivative of quinolin-2-one, a class of compounds known for their significant biological and pharmaceutical activities. This compound is characterized by the presence of a hydroxyl group at the 4-position and a methylidene group at the 6-position on the quinolin-2-one scaffold. The unique structure of this compound makes it a valuable target for synthetic and medicinal chemistry research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-6-methylidenequinolin-2-one typically involves the cyclization of o-alkynoylanilines. One common method includes the use of activated alkynes in the presence of a catalyst such as palladium acetate (Pd(OAc)2) and a base like potassium carbonate (K2CO3). The reaction is carried out under mild conditions, often at room temperature, to yield the desired quinolin-2-one derivative .
Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using similar catalysts and bases. The process is optimized for higher yields and purity, often employing continuous flow reactors to ensure consistent reaction conditions and efficient production .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Hydroxy-6-methylidenequinolin-2-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 4-position can be oxidized to form quinone derivatives.
Reduction: The methylidene group at the 6-position can be reduced to form methyl derivatives.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed in the presence of a base.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Methyl derivatives.
Substitution: Ethers or esters.
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-6-methylidenequinolin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-6-methylidenequinolin-2-one involves its interaction with various molecular targets:
Molecular Targets: The compound can inhibit enzymes such as topoisomerases and kinases, which are crucial for DNA replication and cell division.
Pathways Involved: It interferes with the MAP kinase pathway, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells.
Vergleich Mit ähnlichen Verbindungen
4-Hydroxy-2-quinolone: Shares the hydroxyl group at the 4-position but lacks the methylidene group at the 6-position.
6-Methylquinolin-2-one: Contains the methyl group at the 6-position but lacks the hydroxyl group at the 4-position.
Uniqueness: 4-Hydroxy-6-methylidenequinolin-2-one is unique due to the presence of both the hydroxyl and methylidene groups, which confer distinct chemical reactivity and biological activity compared to its analogs .
Eigenschaften
Molekularformel |
C10H7NO2 |
---|---|
Molekulargewicht |
173.17 g/mol |
IUPAC-Name |
4-hydroxy-6-methylidenequinolin-2-one |
InChI |
InChI=1S/C10H7NO2/c1-6-2-3-8-7(4-6)9(12)5-10(13)11-8/h2-5,12H,1H2 |
InChI-Schlüssel |
HXWWYSGFRTUMAV-UHFFFAOYSA-N |
Kanonische SMILES |
C=C1C=CC2=NC(=O)C=C(C2=C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.